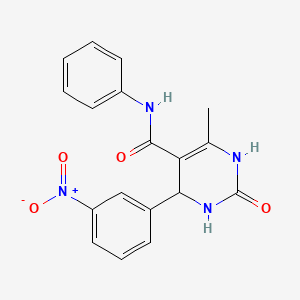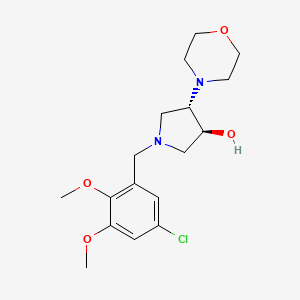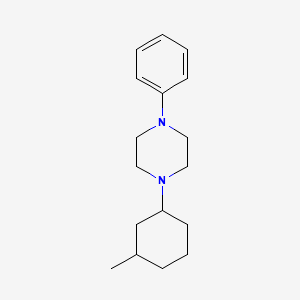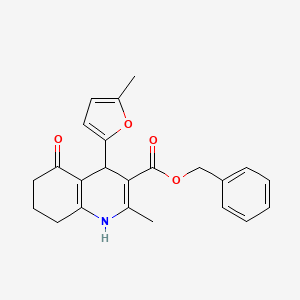![molecular formula C20H24O4 B5140873 2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5140873.png)
2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions.
Mechanism of Action
2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 selectively binds to beta-2 adrenergic receptors and blocks the binding of endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. The exact mechanism of action of 2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 is still under investigation.
Biochemical and Physiological Effects:
2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 has been shown to decrease airway smooth muscle tone, bronchodilation, and inhibit the release of inflammatory cytokines in the lungs. It also reduces heart rate, cardiac output, and blood pressure by blocking beta-2 adrenergic receptors in the heart and blood vessels. In addition, 2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle.
Advantages and Limitations for Lab Experiments
2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 is a highly selective beta-2 adrenergic receptor antagonist, which makes it a useful tool for studying the specific role of beta-2 adrenergic receptors in various physiological and pathological conditions. However, its high selectivity also limits its use in experiments that require the simultaneous inhibition of multiple adrenergic receptors. In addition, 2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 has a relatively short half-life, which may require frequent dosing in long-term experiments.
Future Directions
There are several future directions for the use of 2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 in scientific research. One area of interest is the investigation of the role of beta-2 adrenergic receptors in cancer progression and metastasis. Another area of interest is the development of novel beta-2 adrenergic receptor antagonists with improved selectivity and pharmacokinetic properties. Finally, the use of 2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 in combination with other drugs may provide new insights into the complex interactions between adrenergic receptors and other signaling pathways.
Synthesis Methods
2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 can be synthesized by reacting 4-(1-propen-1-yl)phenol with 2-(2-phenoxyethoxy)ethyl bromide in the presence of potassium carbonate and copper powder. The resulting product is then reacted with sodium methoxide to obtain 2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551. The purity of the product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions such as asthma, chronic obstructive pulmonary disease, heart failure, and obesity. It is also used to investigate the effects of beta-2 adrenergic receptor agonists and antagonists on the cardiovascular system, respiratory system, and metabolism.
properties
IUPAC Name |
2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-3-7-17-10-11-19(20(16-17)21-2)24-15-13-22-12-14-23-18-8-5-4-6-9-18/h3-11,16H,12-15H2,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTHSEHLOMAVOW-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5140810.png)
![1-(1-hydroxyethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140815.png)
![4-({2-cyano-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5140821.png)


![5'-(4-chlorophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5140856.png)

![disodium 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5140861.png)
![2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5140866.png)

![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B5140882.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5140885.png)
